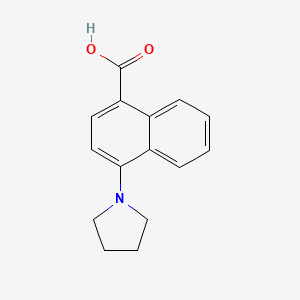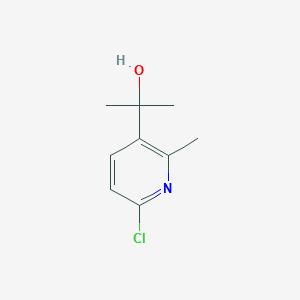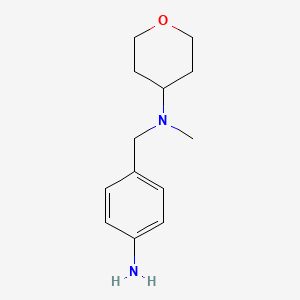
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine is a chemical compound with a complex structure that includes a quinazoline core, a chloro substituent, and a methoxyphenyl group
Méthodes De Préparation
The synthesis of 2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine typically involves multiple steps. Industrial production methods may involve optimization of these steps to increase yield and purity.
Analyse Des Réactions Chimiques
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinazoline N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines.
Applications De Recherche Scientifique
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Industry: It is used in the production of materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine involves its interaction with specific molecular targets. For example, it has been shown to inhibit cell proliferation by inducing apoptosis through the activation of caspases . The compound binds to specific proteins and disrupts their function, leading to cell death.
Comparaison Avec Des Composés Similaires
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine can be compared with other similar compounds, such as:
2-chloro-N-(4-methoxyphenyl)nicotinamide: This compound has a similar structure but lacks the quinazoline core.
2-chloro-N-(4-methoxyphenyl)acetamide: This compound also has a similar structure but includes an acetamide group instead of the quinazoline core. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
827030-85-3 |
|---|---|
Formule moléculaire |
C17H16ClN3O |
Poids moléculaire |
313.8 g/mol |
Nom IUPAC |
2-chloro-N-(4-methoxyphenyl)-N,6-dimethylquinazolin-4-amine |
InChI |
InChI=1S/C17H16ClN3O/c1-11-4-9-15-14(10-11)16(20-17(18)19-15)21(2)12-5-7-13(22-3)8-6-12/h4-10H,1-3H3 |
Clé InChI |
UMERRNXQLYCZAW-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)N=C(N=C2N(C)C3=CC=C(C=C3)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,2,6-Trimethylcyclohexyl)oxy]pentan-2-OL](/img/structure/B8729885.png)











![6-Chloro-7-nitro-1H-benzo[d][1,2,3]triazole](/img/structure/B8729960.png)
